7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include piperazine derivatives, benzyl halides, and pyrazolo[1,5-a]pyrimidine precursors. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and solvent choice .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Involves the replacement of one functional group with another. .
Scientific Research Applications
7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of a particular enzyme, thereby blocking a critical step in a disease pathway .
Comparison with Similar Compounds
Similar compounds to 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine include other piperazine and pyrazolo[1,5-a]pyrimidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Similar Compounds
- 1-(2-Pyrimidyl)piperazine
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide .
Properties
Molecular Formula |
C29H35N5 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C29H35N5/c1-20(2)26-18-27(34-29(30-26)28(23(5)31-34)24-9-7-6-8-10-24)33-15-13-32(14-16-33)19-25-12-11-21(3)17-22(25)4/h6-12,17-18,20H,13-16,19H2,1-5H3 |
InChI Key |
HUHQKAXJHGICRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C(C)C)C |
Origin of Product |
United States |
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